molecular formula C19H20F3N7 B6475092 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyridazine CAS No. 2640835-22-7

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyridazine

Cat. No.: B6475092
CAS No.: 2640835-22-7
M. Wt: 403.4 g/mol
InChI Key: ANZKBWFEXZSMRH-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyridazine is a pyridazine-based heterocyclic compound featuring a pyrazole moiety at position 3 and a piperazine-linked 2-(trifluoromethyl)pyridinyl group at position 6. The trifluoromethyl group enhances metabolic stability and binding affinity, while the pyrazole and piperazine groups contribute to structural diversity and pharmacological interactions.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N7/c1-13-11-14(2)29(26-13)18-4-3-17(24-25-18)28-9-7-27(8-10-28)15-5-6-23-16(12-15)19(20,21)22/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZKBWFEXZSMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=CC(=NC=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally related pyridazine and pyrimidine derivatives (Table 1). Key differences lie in substituents, molecular weight, and functional groups, which influence physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Pyridazine Position 6) Molecular Weight Reported Activities
Target Compound C19H19F3N8 4-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-1-yl 440.40 Not explicitly stated
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoro-2-pyrimidinyl)piperazin-1-yl]pyridazine C17H19FN8 4-(5-Fluoro-2-pyrimidinyl)piperazin-1-yl 354.39 Not explicitly stated
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine C17H18Cl2N4O 4-[3-(4-Chlorophenoxy)propyl]piperazin-1-yl 377.26 Antibacterial, Antiviral
Key Observations:

Substituent Effects: The target compound contains a trifluoromethylpyridinyl group, which increases lipophilicity and electron-withdrawing properties compared to the fluoropyrimidinyl group in . This may enhance target binding and metabolic stability.

Synthetic Approaches :

  • The synthesis of pyridazine derivatives often involves nucleophilic substitution or coupling reactions. For example, highlights the use of piperazine intermediates, while employs fluorinated pyrimidine coupling. The target compound likely follows similar protocols, with trifluoromethylpyridinyl incorporation requiring specialized reagents.

Biological Activity :

  • While the target compound’s activity is unspecified, demonstrates that chloro-substituted pyridazines exhibit antibacterial and antiviral effects. The trifluoromethyl group in the target compound may broaden activity spectra due to enhanced binding to hydrophobic enzyme pockets.

Stability and Isomerization :

  • Pyrazolo-pyrimidine derivatives in undergo isomerization under specific conditions. The target compound’s rigid pyridazine core and trifluoromethyl group likely reduce isomerization risks compared to more flexible analogs.

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